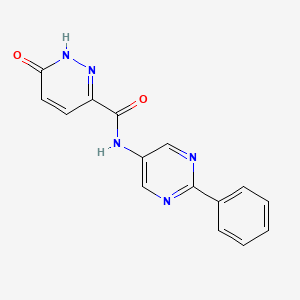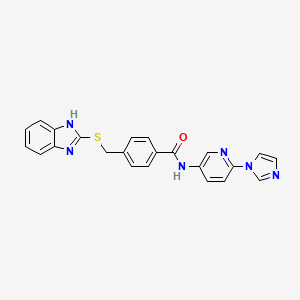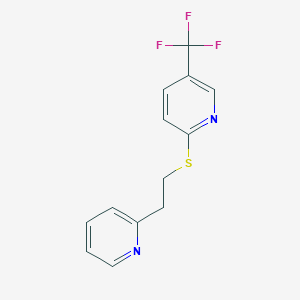![molecular formula C18H16N4OS B7561785 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several properties that make it useful in various applications, including its ability to inhibit certain enzymes and its potential as a fluorescent probe. In
作用机制
The mechanism of action of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is primarily through the inhibition of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes and modulate cellular processes. This can lead to changes in cell growth, differentiation, and apoptosis, as well as changes in the expression of various genes and proteins. Additionally, the fluorescent properties of this compound can allow for the visualization of specific cellular components and processes.
实验室实验的优点和局限性
One of the main advantages of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is its ability to inhibit certain enzymes and modulate cellular processes, making it useful in a wide range of scientific research applications. Additionally, its fluorescent properties can allow for the visualization of specific cellular components and processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide. One potential area of research is the identification of additional enzymes that can be inhibited by this compound, as well as the development of more specific inhibitors. Additionally, the fluorescent properties of this compound could be further explored for use in imaging and visualization of specific cellular components and processes. Finally, the potential toxicity of this compound could be further studied to determine its safety and potential for use in clinical applications.
合成方法
The synthesis of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide involves multiple steps, including the reaction of 6-chloro-2-(methylthio)quinazolin-4(3H)-one with 1,4-dibromobutane, followed by the reaction of the resulting intermediate with benzimidazole. This synthesis method has been optimized and improved over time, resulting in high yields of pure this compound.
科学研究应用
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is as an inhibitor of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
属性
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-2-15(16(19)23)24-18-21-12-8-4-3-7-11(12)17-20-13-9-5-6-10-14(13)22(17)18/h3-10,15H,2H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWKXJMFGAVPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)


![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
